![molecular formula C10H15N3O5 B12409848 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a pyrimidine ring attached to a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one typically involves multiple steps, including the formation of the pyrimidine ring and the attachment of the sugar moiety. Common synthetic routes include:
Formation of the Pyrimidine Ring: This step often involves the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.
Attachment of the Sugar Moiety: The sugar moiety is usually attached through glycosylation reactions, which can be catalyzed by acids or enzymes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyrimidine ring or the sugar moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pH, and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring or sugar moiety.
Scientific Research Applications
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential role in biological processes and as a probe for understanding enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes. In anticancer research, it may interfere with cellular processes essential for cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one: Known for its antiviral properties.
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Cytarabine: An antimetabolite used in chemotherapy.
Uniqueness
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3O5 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-10(4-14)7(16)6(15)8(18-10)13-3-2-5(11)12-9(13)17/h2-3,6-8,14-16H,4H2,1H3,(H2,11,12,17)/t6-,7?,8+,10+/m0/s1 |
InChI Key |
MUBNRBNWTUDOEJ-JIDVSUIFSA-N |
Isomeric SMILES |
C[C@]1(C([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)CO |
Canonical SMILES |
CC1(C(C(C(O1)N2C=CC(=NC2=O)N)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)
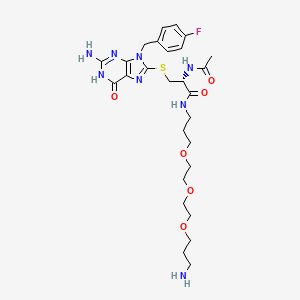

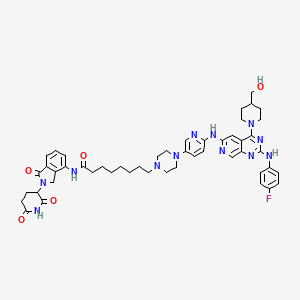
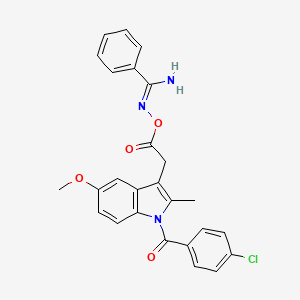
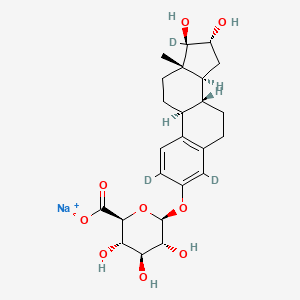
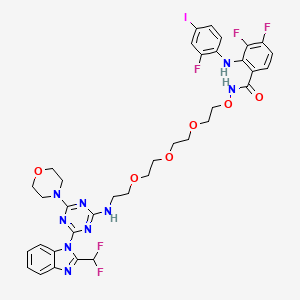
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)





![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
